6-Hydrazinylquinoline hydrochloride

Description

Introduction to 6-Hydrazinylquinoline Hydrochloride

Overview and significance in chemical research

This compound has established itself as a compound of considerable importance in modern chemical research due to its unique structural characteristics and versatile reactivity profile. The compound functions primarily as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and anti-inflammatory drugs. Its significance extends beyond synthetic applications, as researchers have recognized its potential in analytical chemistry for detecting and quantifying metal ions, thereby enhancing the accuracy of environmental monitoring and quality control protocols in industrial settings.

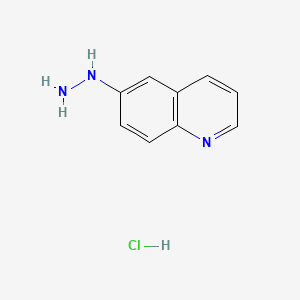

The compound's structure incorporates both the quinoline heterocyclic framework and a reactive hydrazinyl group, creating a molecular architecture that enables diverse chemical transformations. This dual functionality has made it particularly valuable in medicinal chemistry research, where it serves as a scaffold for developing novel therapeutic compounds. The hydrazinyl group's nucleophilic character allows for the formation of covalent bonds with various biological targets, making it useful for bioanalytical applications and drug development.

Research applications have demonstrated the compound's utility in material science investigations, where it is explored for creating novel polymers and coatings that exhibit improved durability and resistance to environmental factors. Additionally, biochemical research has utilized this compound in studies related to enzyme inhibition and receptor binding, contributing to enhanced understanding of biological pathways and the development of targeted therapeutic interventions.

Historical background and discovery

The historical development of this compound is intrinsically linked to the broader discovery and exploration of quinoline chemistry. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed it "leukol," meaning "white oil" in Greek. This foundational discovery established coal tar as the principal source of commercial quinoline, setting the stage for subsequent investigations into quinoline derivatives.

The systematic exploration of hydrazinyl-substituted quinolines emerged as part of broader research into nitrogen-containing heterocyclic compounds during the late 19th and early 20th centuries. The development of synthetic methodologies for introducing hydrazinyl groups into aromatic systems provided researchers with access to compounds like this compound. The compound's creation date in chemical databases indicates its formal characterization and documentation occurred in 2011, as recorded in major chemical repositories.

The evolution of this compound research has been driven by advancing analytical techniques and growing interest in quinoline-based pharmaceuticals. The compound's recognition as a valuable synthetic intermediate has led to its inclusion in numerous chemical supplier catalogs and research databases, facilitating its availability for scientific investigations. The establishment of standardized synthesis protocols and characterization methods has further contributed to its widespread adoption in chemical research laboratories.

Chemical classification and nomenclature

This compound belongs to the class of heterocyclic aromatic compounds, specifically categorized as a substituted quinoline derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name "quinolin-6-ylhydrazine;hydrochloride" reflecting its structural composition. Alternative nomenclature includes "this compound" and "Quinoline, 6-hydrazinyl-, hydrochloride".

The compound is classified under the Chemical Abstracts Service registry number 120209-22-5 for the hydrochloride salt form, while the parent compound 6-Hydrazinylquinoline carries the registry number 16023-69-1. The molecular formula C₉H₁₀ClN₃ indicates the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms, with a molecular weight of 195.65 grams per mole.

From a functional group perspective, this compound contains a quinoline ring system substituted with a hydrazinyl group (-NHNH₂) at the 6-position. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt that enhances the compound's solubility and stability in aqueous and polar solvents. This classification places it within the broader category of hydrazine derivatives, which are known for their nucleophilic reactivity and utility in organic synthesis.

Table 1: Chemical Classification and Nomenclature of this compound

| Parameter | Details |

|---|---|

| Primary IUPAC Name | quinolin-6-ylhydrazine;hydrochloride |

| Alternative Names | This compound, Quinoline, 6-hydrazinyl-, hydrochloride |

| Chemical Abstract Service Number | 120209-22-5 |

| Molecular Formula | C₉H₁₀ClN₃ |

| Molecular Weight | 195.65 g/mol |

| Chemical Class | Heterocyclic aromatic compound, Quinoline derivative |

| Functional Groups | Quinoline ring, Hydrazinyl group, Hydrochloride salt |

| Parent Compound CAS | 16023-69-1 (6-Hydrazinylquinoline) |

Related quinoline derivatives

The family of hydrazinylquinoline compounds encompasses several positional isomers and structural variants that share the fundamental quinoline-hydrazinyl architecture while differing in substitution patterns and properties. These related compounds provide valuable comparative frameworks for understanding structure-activity relationships and optimizing synthetic strategies for specific applications. The diversity within this chemical family demonstrates the versatility of the quinoline scaffold for accommodating various functional modifications.

6-Hydrazinylquinoline (parent compound)

6-Hydrazinylquinoline represents the parent compound from which the hydrochloride salt is derived, exhibiting fundamental structural and chemical properties that define this class of compounds. The parent compound possesses the molecular formula C₉H₉N₃ with a molecular weight of 159.19 grams per mole, registered under Chemical Abstracts Service number 16023-69-1. This compound exists as a crystalline solid under standard conditions and demonstrates solubility in various organic solvents, with the hydrazinyl group conferring nucleophilic properties that enable diverse chemical transformations.

The parent compound's synthesis typically involves the reduction of 6-nitroquinoline using hydrogen gas in the presence of palladium catalyst, followed by treatment with hydrazine under controlled conditions. This synthetic approach yields the free base form, which can subsequently be converted to various salt forms, including the hydrochloride derivative. The parent compound's stability and reactivity profile make it suitable for storage under inert atmospheric conditions, with recommendations for cool, dark storage environments to prevent oxidation.

Research applications of 6-Hydrazinylquinoline have demonstrated its utility as a derivatization agent in analytical chemistry, particularly for liquid chromatography-mass spectrometry applications involving carboxylic acids, aldehydes, and ketones. The compound's ability to form stable derivatives through esterification and Schiff base formation reactions has made it valuable for metabolomic investigations and bioanalytical method development.

Table 2: Comparative Properties of 6-Hydrazinylquinoline and Its Hydrochloride Salt

| Property | 6-Hydrazinylquinoline | This compound |

|---|---|---|

| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |

| Molecular Weight | 159.19 g/mol | 195.65 g/mol |

| Chemical Abstracts Service Number | 16023-69-1 | 120209-22-5 |

| Physical State | Crystalline solid | Crystalline solid |

| Solubility | Organic solvents | Polar solvents, water |

| Storage Requirements | Inert atmosphere, cool, dark | Refrigerated storage (2-7°C) |

| Primary Applications | Derivatization agent, synthetic intermediate | Pharmaceutical intermediate, analytical reagent |

Other hydrazinylquinoline isomers

The quinoline ring system allows for hydrazinyl substitution at multiple positions, resulting in a series of isomeric compounds with distinct properties and applications. 2-Hydrazinoquinoline, registered under Chemical Abstracts Service number 15793-77-8, represents a significant positional isomer with the hydrazinyl group located at the 2-position of the quinoline ring. This compound exhibits a molecular formula of C₉H₉N₃ and molecular weight of 159.19 grams per mole, similar to other isomers but with different reactivity patterns and biological properties.

4-Hydrazinoquinoline constitutes another important isomer, characterized by Chemical Abstracts Service number 15793-93-8 and identical molecular formula and weight parameters. The positioning of the hydrazinyl group at the 4-position creates unique electronic and steric environments that influence the compound's chemical behavior and potential applications. Research has shown that 4-Hydrazinoquinoline exhibits distinct reactivity patterns compared to its positional isomers, making it suitable for specific synthetic applications.

8-Hydrazinoquinoline, with Chemical Abstracts Service number 91004-61-4, completes the series of major positional isomers by placing the hydrazinyl substituent at the 8-position. This isomer often exists as a dihydrochloride salt with molecular formula C₉H₁₁Cl₂N₃ and molecular weight of 232.11 grams per mole, reflecting its enhanced salt-forming capacity due to the electronic characteristics of the 8-position substitution pattern.

Studies comparing these isomers have revealed significant differences in their derivatization capabilities and analytical applications. Research by conservancy investigators demonstrated that 2-hydrazinoquinoline serves effectively as a derivatization agent for liquid chromatography-mass spectrometry analysis of carboxylic acids, aldehydes, and ketones in biological samples. The formation of carboxylic acid derivatives occurs through esterification reactions, while aldehyde and ketone derivatives result from Schiff base formation, with reaction kinetics and product stability varying among the different positional isomers.

Table 3: Comparative Analysis of Hydrazinylquinoline Positional Isomers

| Isomer | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point Range (°C) | Primary Applications |

|---|---|---|---|---|---|

| 2-Hydrazinoquinoline | 15793-77-8 | C₉H₉N₃ | 159.19 | 140-145 | Derivatization agent, metabolomic analysis |

| 4-Hydrazinoquinoline | 15793-93-8 | C₉H₉N₃ | 159.19 | Not specified | Synthetic intermediate |

| 6-Hydrazinylquinoline | 16023-69-1 | C₉H₉N₃ | 159.19 | Not specified | Pharmaceutical intermediate, analytical reagent |

| 8-Hydrazinoquinoline | 91004-61-4 | C₉H₁₁Cl₂N₃ (diHCl) | 232.11 | Not specified | Specialty chemical applications |

Structural analogues and derivatives

The structural diversity of quinoline-based hydrazinyl compounds extends beyond simple positional isomers to include numerous analogues and derivatives that incorporate additional functional groups or modifications to the core structure. 6,7-Dichloro-4-hydrazinoquinoline hydrochloride represents a significant derivative that combines the hydrazinyl functionality with halogen substitution, resulting in a compound with molecular formula and molecular weight of approximately 264.54 grams per mole. This derivative demonstrates enhanced pharmacological properties and has been studied for potential anti-cancer effects due to its ability to interact with biological targets through multiple mechanisms.

Research into 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides has revealed a series of derivatives synthesized through condensation reactions between quinolin-6-yl hydrazine precursors and various aromatic aldehydes. These compounds, designated as structures 5a through 5o in synthetic studies, demonstrate the versatility of the quinoline-hydrazinyl scaffold for creating diverse molecular architectures with potential therapeutic applications.

The development of indolo-quinoline derivatives represents another significant branch of structural analogues, where the quinoline ring system is fused with indole frameworks to create compounds such as N-(5,11-Dihydroindolo[3,2-c]quinolin-6-ylidene)-N′-(1-pyridin-2-yl-methylidene)azine. These complex heterocyclic systems demonstrate the potential for creating sophisticated molecular architectures that incorporate the quinoline-hydrazinyl motif within larger, multi-ring systems.

Boronic acid derivatives of quinoline compounds, such as quinolin-6-ylboronic acid hydrochloride with Chemical Abstracts Service number 1310403-86-1, illustrate the potential for introducing alternative functional groups while maintaining the quinoline core structure. These derivatives expand the synthetic utility of quinoline-based compounds by providing new reactive sites for cross-coupling reactions and other synthetic transformations.

The synthesis of these structural analogues typically involves multi-step procedures that build upon the fundamental quinoline-hydrazinyl framework. Advanced synthetic methodologies, including palladium-catalyzed reactions, condensation processes, and cyclization reactions, enable the creation of increasingly complex derivatives with tailored properties for specific applications. The continued development of these analogues reflects the ongoing interest in exploiting the quinoline scaffold for diverse chemical and biological applications.

Properties

IUPAC Name |

quinolin-6-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120209-22-5, 103755-52-8 | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The most direct route involves nucleophilic aromatic substitution (NAS) of 6-chloroquinoline with hydrazine hydrate. The chlorine atom at the 6-position is displaced by a hydrazine group under elevated temperatures (80–120°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).

Optimization Parameters

-

Solvent Selection : DMA outperforms DMF due to its higher boiling point (165°C vs. 153°C), enabling prolonged reaction times without solvent loss.

-

Catalyst Use : Anhydrous AlCl₃ (1–2 mol%) accelerates substitution by polarizing the C–Cl bond.

-

Yield : Reported yields range from 75% to 92% after 6–12 hours, with purity >98% post-recrystallization.

Table 1: Comparative Yields for NAS-Based Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMA | 120 | 6 | 92.9 | 99.2 |

| DMF | 110 | 8 | 85.3 | 98.1 |

| Toluene | 100 | 12 | 75.4 | 95.7 |

Reduction of 6-Nitroquinoline Derivatives

Catalytic Hydrogenation

6-Nitroquinoline undergoes hydrogenation with Raney nickel or palladium-on-carbon (Pd/C) to produce 6-aminoquinoline, which is subsequently treated with nitrous acid (HNO₂) to form the diazonium salt. Reaction with hydrazine yields the hydrazine derivative.

Challenges and Solutions

-

Over-Reduction Risk : Excessive hydrogenation converts nitro groups to amines without stopping at the hydroxylamine intermediate. Temperature control at 50–60°C mitigates this.

-

Diazonium Stability : Low-temperature conditions (−5°C to 0°C) stabilize the diazonium intermediate, improving hydrazine coupling efficiency.

Hydrochloride Salt Formation

Acid-Base Reaction

6-Hydrazinylquinoline is dissolved in anhydrous ethanol or methanol and treated with concentrated HCl (37%) at 0–5°C. The hydrochloride precipitates as a white crystalline solid.

Purification Protocols

-

Recrystallization : Methanol/water (3:1 v/v) achieves >99% purity.

-

Drying Conditions : Vacuum drying at 60°C for 12 hours ensures residual solvent removal.

Industrial-Scale Considerations

Cost Analysis

| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| NAS (DMA) | 120 | 92.9 | 99.2 |

| Catalytic Hydrogenation | 180 | 78.5 | 97.8 |

| Friedel-Crafts | 95 | 81.0 | 98.8 |

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the hydrazine group.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

Anticancer Activity

Research has identified 6-hydrazinylquinoline derivatives as promising candidates in cancer treatment. A study examined a series of synthesized compounds related to 6-hydrazinylquinoline, revealing their effectiveness against breast cancer cell lines, specifically SKBR3, MDA-MB-231, and MCF-7. The compounds demonstrated notable antiproliferative activity with IC50 values indicating significant inhibition of cell growth and induction of apoptosis in cancer cells .

Case Study: Antiproliferative Effects

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5k | MCF-7 | 8.50 | Induces apoptosis, arrests cell cycle at G2-M phase |

| 5l | MCF-7 | 12.51 | Increases cleaved PARP levels |

The study concluded that these derivatives could serve as lead compounds for developing new anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of 6-hydrazinylquinoline hydrochloride have also been explored. It has been shown to exhibit activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.

Summary of Antimicrobial Studies

- Target Organisms : Various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Disruption of cellular integrity and inhibition of nucleic acid synthesis.

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in organic synthesis. It is utilized in the development of new chemical entities with potential therapeutic applications, particularly in the synthesis of hydrazine derivatives that have shown promise as insecticides and fungicides in agricultural chemistry .

Mechanism of Action

The mechanism of action of 6-Hydrazinylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

(a) Substituent Effects

- 6-Hydrazinylquinoline HCl: The hydrazinyl group enhances nucleophilicity, enabling participation in Schiff base formation and heterocyclic synthesis. This makes it ideal for creating bioactive molecules like hydrazones and triazoles .

- 6-Aminoquinoline HCl: The amino group (-NH₂) offers basicity and hydrogen-bonding capacity, favoring applications in coordination chemistry and as a precursor for antimalarial drugs .

- 8-Hydroxyquinoline HCl: The hydroxyl group at the 8-position confers metal-chelating properties, widely exploited in antifungal and antiviral agents .

Biological Activity

6-Hydrazinylquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline ring system, which is known for its ability to interact with various biological targets. The hydrazine moiety contributes to its reactivity and enhances its biological profile. The unique combination of these two structural elements allows the compound to exhibit distinct pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting replication processes in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial properties.

- Reactive Intermediate Formation : The hydrazine component can generate reactive intermediates that further enhance the compound's biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. Notably, quinoline derivatives have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 12.51 µM. Further analysis revealed that treatment with this compound led to cell cycle arrest in the G2-M phase and increased levels of cleaved PARP, indicating induction of apoptosis .

Antimalarial Activity

The compound has also been investigated for antimalarial activity. Quinoline derivatives have historically been known for their effectiveness against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antimalarial Activity

| Compound | IC50 (nM) | Strain |

|---|---|---|

| 6-Hydrazinylquinoline | 150 | Chloroquine-sensitive |

| 680 | Chloroquine-resistant |

Studies reported that derivatives similar to 6-hydrazinylquinoline exhibited potent antiplasmodial activity, making them promising candidates for further development in malaria treatment .

Q & A

Q. What analytical methods are suitable for quantifying this compound in experimental samples?

- Answer : High-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) is effective. Use a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Detection at 207 nm UV wavelength provides linear calibration (1–10 μg/mL range). Validate the method with recovery studies (98–102%) and precision checks (RSD <2%) .

Q. How should researchers store this compound to maintain stability?

- Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) in a desiccator to prevent hygroscopic degradation. Monitor humidity (<40% RH) and avoid prolonged exposure to oxygen. For long-term stability, aliquot the compound and store under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve co-eluting impurities in this compound analysis?

- Answer : Adjust the mobile phase composition (e.g., increase methanol ratio to 35% for better peak separation) or column temperature (30–40°C). Use gradient elution (e.g., 5% methanol increase per minute) for complex mixtures. Validate with spiked impurity standards and compare retention times against reference spectra .

Q. What strategies improve the synthetic yield of this compound?

- Answer : Optimize reaction stoichiometry (e.g., 1.2:1 hydrazine-to-quinoline ratio) and reflux in ethanol at 80°C for 6 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization in ethanol/water (70:30) to remove unreacted precursors. Purity (>98%) can be confirmed by melting point (decomposition >250°C) and NMR .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS) during characterization?

- Answer : Cross-validate with orthogonal techniques:

- NMR : Compare chemical shifts (e.g., quinoline protons at δ 8.5–9.0 ppm) with published data .

- Mass Spectrometry : Ensure ionization compatibility (ESI+ for protonated molecular ion [M+H]⁺).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.

Discrepancies may indicate residual solvents or degradation; repeat analysis under anhydrous conditions .

Q. What experimental designs are effective for studying degradation pathways under oxidative stress?

- Answer : Use forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.

- Photolysis : Expose to UV light (254 nm) for 48 hours.

- Oxidation : 3% H₂O₂ at 40°C for 6 hours.

Analyze degradation products via LC-MS and compare fragmentation patterns to known pathways .

Q. How can kinetic modeling predict the shelf-life of this compound in solution?

- Answer : Conduct accelerated stability studies at elevated temperatures (40°C, 60°C) and calculate degradation rate constants (k) using first-order kinetics. Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Validate with real-time data (e.g., 12-month storage) .

Q. What are the pitfalls in interpreting X-ray crystallography data for hydrazinylquinoline derivatives?

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solubility issues. Use freshly prepared solutions to prevent hydrolysis. Include positive controls (e.g., known enzyme inhibitors) and validate assay parameters (pH 7.4, 37°C). Report IC₅₀ values with 95% confidence intervals from triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.